N-Cyclopentyl-1,3,5-triazine-2,4-diamine
Overview
Description
“N-Cyclopentyl-1,3,5-triazine-2,4-diamine” is a compound that is part of the 1,3,5-triazine family . The 1,3,5-triazine ring has been extensively explored as a scaffold for the design and construction of molecules with therapeutically useful properties .
Synthesis Analysis
A library of compounds with a 6, N2 -diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Scientific Research Applications
1. Anticancer Agent Development:
- Mitochondria-Targeted Anticancer Agents: Cyclometalated iridium(III) complexes, which include derivatives of 1,3,5-triazine-2,4-diamine, have been investigated for their ability to target mitochondria and induce apoptosis in various cancer cell lines, including those resistant to cisplatin. This research suggests a potential application of these compounds in developing selective anticancer treatments (Xiong et al., 2016).
2. Chemical Synthesis and Screening:
- One-Pot Synthesis for Anticancer Screening: A one-pot synthesis method under microwave irradiation has been developed for 1,3,5-triazine-2,4-diamines. This method is efficient for creating a library of compounds for screening potential anticancer properties, demonstrating the utility of this chemical structure in drug discovery (Junaid et al., 2019).
3. Environmental Studies:
- Study of Herbicide Derivatives: Investigations into the low-lying excited states of sym-triazines, including 1,3,5-triazine-2,4-diamine derivatives used in herbicides, have been conducted. This research is crucial for understanding the environmental impact and behavior of these compounds (Oliva et al., 2005).
- Microbial Transformation of s-Triazines: Studies on Rhodococcus corallinus demonstrate its ability to transform substituted s-triazines, highlighting the environmental relevance of these compounds in biodegradation processes (Mulbry, 1994).
4. Material Science:
- Synthesis of Gemini Surfactants: Novel triazine Schiff base-based cationic gemini surfactants have been synthesized, demonstrating the potential of triazine derivatives in creating materials with antiwear, antifriction, and anticorrosive properties (Singh et al., 2016).
5. Biochemical Research:
- Synthesis of Dendrimeric Complexes: Research into the synthesis and characterization of dendrimeric melamine-cored complexes with triazine derivatives reveals potential applications in biochemical studies related to their magnetic behaviors (Uysal & Koç, 2010).
Future Directions
The future directions for “N-Cyclopentyl-1,3,5-triazine-2,4-diamine” and related compounds involve further exploration of their anticancer properties . The structure–activity relationship within the series is being analyzed, and a 3D-QSAR model is being built for the further design of more potent anticancer compounds .
properties
IUPAC Name |
2-N-cyclopentyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-10-5-11-8(13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARWNIIOSSJLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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